Isotanshinone I
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Isolation, and Purification Methodologies
Chromatographic Separation and Purification Strategies
Adsorption Chromatography (e.g., Silica (B1680970) Gel, Macroporous Resin)
Adsorption chromatography is a primary method for the initial separation of Isotanshinone I from crude plant extracts. This technique separates compounds based on their differential adsorption to a solid stationary phase.
Silica Gel Column Chromatography: Silica gel is a polar adsorbent widely used for the separation of lipophilic compounds like tanshinones. mdpi.comcolumn-chromatography.com The process generally involves extracting the dried roots of Salvia species with a solvent such as methanol (B129727) or a dichloromethane-methanol mixture. mdpi.com This crude extract is then loaded onto a silica gel column. A gradient elution is performed, typically starting with a non-polar solvent and gradually increasing the polarity. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) or benzene (B151609) and methanol can be used as the mobile phase. plos.orgmdpi.com Due to slight differences in polarity, various tanshinones can be separated from each other. This compound is often isolated from fractions also containing other tanshinones. chemfaces.com
Macroporous Resin Chromatography: Macroporous resins are non-polar adsorbents effective for enriching lipophilic compounds from extracts. scirp.orgscirp.org They are particularly useful for the initial clean-up and concentration of total tanshinones from crude extracts. frontiersin.org The extract is passed through a column packed with the resin, which adsorbs the tanshinones. After washing away polar impurities with water, the tanshinones are eluted with a solvent like ethanol (B145695). frontiersin.org This method is advantageous for large-scale processing due to its high capacity and the reusability of the resin. scirp.org
Size-Exclusion Chromatography (e.g., Sephadex LH-20)
Size-exclusion chromatography (SEC) separates molecules based on their size. sigmaaldrich.comnih.gov Sephadex LH-20, a cross-linked dextran (B179266) gel, is a common stationary phase for this purpose in natural product chemistry, particularly for separating lipids, steroids, and other small molecules. cytivalifesciences.com It is often used as an intermediate purification step. chemfaces.comunige.it Fractions enriched with this compound from a previous chromatographic step are applied to a Sephadex LH-20 column. chemfaces.com The separation occurs as smaller molecules enter the pores of the gel and are eluted later than larger molecules that are excluded from the pores. Methanol is a commonly used eluent for this type of separation. chemfaces.comnih.gov
Reverse-Phase Chromatography (e.g., RP-C18 Column Chromatography)
Reverse-phase chromatography (RPC) is a high-resolution technique that separates molecules based on their hydrophobicity. phenomenex.comwikipedia.org It employs a non-polar stationary phase, such as C18-bonded silica (RP-C18), and a polar mobile phase. phenomenex.comwesternsydney.edu.au This method is frequently used in the final stages of purification to achieve high-purity this compound. chemfaces.com
In RPC, a mixture of water and an organic solvent like methanol or acetonitrile (B52724) serves as the mobile phase. phenomenex.comwikipedia.org A gradient elution, where the concentration of the organic solvent is increased over time, is typically used. Less polar compounds, like this compound, have a stronger affinity for the non-polar stationary phase and thus elute at higher concentrations of the organic solvent. phenomenex.com High-performance liquid chromatography (HPLC) utilizing an RP-C18 column is particularly effective for separating this compound from its structurally similar isomers. researchgate.net
Countercurrent Chromatography Techniques (e.g., High-Speed Countercurrent Chromatography)
Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. chromatographyonline.comwikipedia.org High-Speed Countercurrent Chromatography (HSCCC) is a highly efficient form of CCC that uses centrifugal force to maintain the stationary liquid phase while the mobile phase is pumped through. aocs.org
This technique has been successfully applied to the separation of tanshinones from Salvia miltiorrhiza extracts. frontiersin.orgmdpi.com A suitable biphasic solvent system, such as a mixture of n-hexane, ethyl acetate, methanol, and water, is selected to achieve optimal separation. wikipedia.org HSCCC can be performed in a single run with stepwise elution to separate multiple tanshinones, including this compound, with high purity (often over 95%). frontiersin.org
Methodological Considerations for High-Purity Isolation
Obtaining high-purity this compound necessitates a multi-step purification strategy that leverages different chromatographic principles. A typical workflow involves:
Initial Extraction and Enrichment: The process begins with the extraction of the plant material, followed by an enrichment step using macroporous resin chromatography to concentrate the total tanshinones. frontiersin.org
Fractionation: The enriched extract is then fractionated using silica gel column chromatography to separate the tanshinones into groups based on their polarity. mdpi.comchemfaces.com
Fine Purification: The fractions containing this compound are further purified using high-resolution techniques. This often involves a combination of Sephadex LH-20 chromatography for size-based separation and preparative reverse-phase HPLC (RP-HPLC) with a C18 column for the final polishing step to achieve high purity. chemfaces.com Alternatively, HSCCC can be employed for efficient, large-scale purification. frontiersin.org
The final purity of the isolated this compound is confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. chemfaces.com
Data Tables
Table 1: Chromatographic Methods for this compound Isolation
| Technique | Stationary Phase | Mobile Phase Example | Separation Principle | Typical Stage of Use |
| Adsorption Chromatography | Silica Gel | Petroleum Ether-Ethyl Acetate Gradient plos.org | Polarity | Initial Fractionation |
| Adsorption Chromatography | Macroporous Resin | Water, followed by Ethanol frontiersin.org | Adsorption/Polarity | Initial Enrichment |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol chemfaces.com | Molecular Size | Intermediate Purification |
| Reverse-Phase Chromatography | RP-C18 | Acetonitrile-Water Gradient phenomenex.comwikipedia.org | Hydrophobicity | Final Purification |
| High-Speed Countercurrent Chromatography | Liquid-Liquid (e.g., n-Hexane-Ethyl Acetate-Methanol-Water) wikipedia.org | Partition Coefficient | Intermediate/Final Purification |
Biosynthetic Pathways and Metabolic Engineering Approaches
Precursor Pathways for Isoprenoid Biosynthesis
All terpenoids, including the tanshinones, are derived from the universal five-carbon (C5) precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgresearchgate.net In plants, two distinct pathways operating in different subcellular compartments are responsible for synthesizing these fundamental building blocks. plos.orgrsc.org
The key enzymatic steps of the MVA pathway are outlined below:
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | Acetyl-CoA C-acetyltransferase (AACT) | 2 x Acetyl-CoA | Acetoacetyl-CoA |
| 2 | 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS) | Acetyl-CoA + Acetoacetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| 3 | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | HMG-CoA | Mevalonate (MVA) |
| 4 | Mevalonate kinase (MVK) | Mevalonate | Mevalonate-5-phosphate |
| 5 | 5-phosphomevalonate kinase (PMK) | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| 6 | 5-diphosphomevalonate decarboxylase (PMD) | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) |
Data sourced from multiple studies. rsc.orgplos.orgplos.org
Located in the plastids, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is considered the primary source of precursors for tanshinone biosynthesis. plos.orgtandfonline.comoup.com This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.orgtandfonline.com In plants, the MEP pathway is mainly responsible for the production of monoterpenoids, diterpenoids like tanshinones, and carotenoids. mdpi.com
The enzymatic steps of the MEP pathway are as follows:
| Step | Enzyme | Substrate(s) | Product |
|---|---|---|---|
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT) | MEP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 5 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |
| 6 | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate |
| 7 | 4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (HDR) | (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) |
Data sourced from multiple studies. plos.orgplos.org
While the MVA and MEP pathways operate in separate cellular compartments, there is evidence of crosstalk between them. ias.ac.in Although tanshinones are predominantly derived from the MEP pathway, their accumulation is also partially dependent on the IPP supplied from the MVA pathway. plos.org Studies using specific inhibitors have elucidated the distinct yet cooperative roles of these pathways. For instance, the MVA pathway inhibitor mevinolin was found to be more potent in inhibiting the growth of S. miltiorrhiza hairy roots, whereas the MEP pathway inhibitor fosmidomycin (B1218577) had a stronger inhibitory effect on tanshinone production. plos.orgnih.gov The use of an inhibitor for IPP translocation, D, L-glyceraldehyde, enhanced the inhibitory effects of both mevinolin and fosmidomycin on cell growth and tanshinone biosynthesis, suggesting that the exchange of intermediates between the cytosol and plastids is important for both processes. plos.org This indicates that while the MEP pathway is the main contributor to tanshinone biosynthesis, the MVA pathway plays a crucial, supportive role. plos.orgnih.govoup.commdpi.com
Diterpenoid Biosynthesis Leading to Tanshinones
Following the synthesis of IPP and DMAPP, the pathway toward tanshinones involves the formation of a C20 precursor and a series of complex cyclization and modification reactions.
Several key enzymes that channel the metabolic flux from the universal C5 precursors toward the specific tanshinone backbone have been identified and characterized. These enzymes represent critical control points and are primary targets for metabolic engineering efforts to increase tanshinone yields. mdpi.comnih.govresearchgate.netnih.gov
| Enzyme | Full Name | Pathway | Function and Significance |
| DXS | 1-deoxy-D-xylulose-5-phosphate synthase | MEP | Catalyzes the first committed and rate-limiting step of the MEP pathway. plos.orgmdpi.com Overexpression of SmDXS can significantly enhance tanshinone production. nih.gov SmDXS2 is considered to be closely related to tanshinone accumulation. nih.gov |
| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | MVA | Considered the rate-limiting enzyme of the MVA pathway. plos.orgnih.gov Its overexpression has been shown to increase tanshinone production in hairy root cultures, highlighting the MVA pathway's contribution. rsc.orgnih.gov |
| GGPPS | Geranylgeranyl diphosphate synthase | Diterpenoid | Catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form geranylgeranyl diphosphate (GGPP), the universal C20 precursor for all diterpenoids, including tanshinones. mdpi.comnih.gov It is a key regulatory point, and its overexpression has a significant positive effect on tanshinone accumulation. rsc.orgnih.gov |
| CPS | Copalyl diphosphate synthase | Diterpenoid | A class II diterpene synthase that catalyzes the cyclization of the linear precursor GGPP into the bicyclic intermediate (+)-copalyl diphosphate (CPP). who.intfrontiersin.org This is the first committed step in the formation of the abietane (B96969) skeleton of tanshinones. |
| CYP76AH1 | Cytochrome P450 76AH1 | Diterpenoid | A cytochrome P450 monooxygenase that catalyzes the conversion of miltiradiene (B1257523) to the intermediate ferruginol (B158077) through a series of oxidation reactions. mdpi.comwho.int This step is crucial for the subsequent formation of the diverse range of tanshinone structures. |
| Data sourced from multiple studies. plos.orgrsc.orgnih.govmdpi.comnih.govnih.govnih.govwho.intfrontiersin.org |
The biosynthesis of the core tanshinone structure begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). who.int This C20 molecule undergoes a two-step cyclization process catalyzed by diterpene synthases. First, copalyl diphosphate synthase (CPS) converts GGPP to (+)-copalyl diphosphate (CPP). plos.org Subsequently, an enzyme such as kaurene synthase-like 1 (KSL1) catalyzes a second cyclization to form the tricyclic diterpene hydrocarbon skeleton, miltiradiene. who.intfrontiersin.org
The pathway from miltiradiene to the vast array of tanshinones involves a series of downstream modifications, including hydroxylation, dehydrogenation, and reduction, which are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and dehydrogenases. plos.orgplos.org The formation of ferruginol from miltiradiene, catalyzed by CYP76AH1, is a key branching point. mdpi.com
Isotanshinone I is classified as a para-quinone type tanshinone. researchgate.net The precise enzymatic sequence leading from ferruginol or other early intermediates to this compound is not yet fully elucidated and is often depicted with hypothetical steps in pathway diagrams. plos.orgplos.org However, recent research has begun to identify the specific CYP450s involved in these later, decorative steps. For instance, the enzyme SmCYP81C16, a member of the CYP71 clan, has been shown to catalyze the hydroxylation of several para-quinone-type tanshinone precursors. nih.gov The overexpression of SmCYP81C16 in S. miltiorrhiza hairy roots led to an increased accumulation of (iso)tanshinones, strongly suggesting its involvement in the terminal steps of the biosynthetic pathway leading to compounds like this compound. nih.gov The complete characterization of these final enzymatic steps remains an active area of research.
Transcriptional Regulation of Biosynthesis
The biosynthesis of tanshinones is tightly controlled at the transcriptional level, primarily by various families of transcription factors (TFs) that modulate the expression of key enzymatic genes in the pathway.
The R2R3-MYB family is one of the largest groups of transcription factors in plants and plays a pivotal role in regulating the secondary metabolism of S. miltiorrhiza. nih.gov Several members have been identified as key regulators of the tanshinone biosynthetic pathway.
SmMYB98, a R2R3-MYB transcription factor, has been shown to be a positive regulator. nih.govwho.int Studies involving SmMYB98 overexpression (OE) in S. miltiorrhiza hairy root lines resulted in an enhanced accumulation of tanshinones. nih.govwho.int Conversely, knockout (KO) of SmMYB98 led to a decrease in tanshinone content. nih.govwho.int Further investigation revealed that SmMYB98 directly activates the transcription of SmGGPPS1 (geranylgeranyl diphosphate synthase 1), a gene encoding a key enzyme in the upstream terpenoid pathway. nih.gov
Other R2R3-MYB members, including SmMYB6, SmMYB97, SmMYB111, and SmMYB112, also function as activators in the pathway. oup.com Yeast one-hybrid and transient transcriptional activity assays have demonstrated that SmMYB6 and SmMYB112 can activate the expression of SmCPS1 (copalyl diphosphate synthase 1) and SmKSL1 (kaurene synthase-like 1), enzymes that catalyze the formation of the diterpene skeleton of tanshinones. oup.comoup.comnih.gov SmMYB97 similarly activates these crucial pathway genes. oup.com In contrast, some MYB family members, such as SmMYB4, act as repressors, decreasing the production of tanshinones. nih.gov
| Transcription Factor | Family | Regulatory Role | Target Genes | Research Finding |
| SmMYB98 | R2R3-MYB | Activator | SmGGPPS1, SmPAL1, SmRAS1 | Overexpression enhances tanshinone accumulation in hairy roots. nih.govwho.int |
| SmMYB6 | R2R3-MYB | Activator | SmCPS1, SmKSL1 | Activates key genes for the tanshinone skeleton formation. oup.comnih.gov |
| SmMYB97 | R2R3-MYB | Activator | SmCPS1, SmKSL1 | Promotes the biosynthesis of tanshinones. oup.com |
| SmMYB111 | R2R3-MYB | Activator | Not specified | Upregulates tanshinone biosynthesis; targeted by Smi-miR858a. oup.comoup.com |
| SmMYB112 | R2R3-MYB | Activator | SmCPS1, SmKSL1 | Activates key genes for the tanshinone skeleton formation. oup.comnih.gov |
| SmMYB4 | R2R3-MYB | Repressor | Downregulates pathway genes | Overexpression leads to decreased tanshinone content. nih.gov |
In addition to direct transcriptional activation, the biosynthesis of tanshinones is subject to post-transcriptional regulation by microRNAs (miRNAs). The Smi-miR858a-SmMYB regulatory module has been identified as a critical control point. oup.comoup.comnih.gov
Research has shown that Smi-miR858a plays a negative regulatory role in tanshinone biosynthesis. oup.comoup.com It functions by directly targeting the messenger RNA (mRNA) transcripts of several activator MYBs—specifically SmMYB6, SmMYB97, SmMYB111, and SmMYB112—for cleavage and degradation. oup.comoup.comnih.gov Experimental evidence from studies where Smi-miR858a was overexpressed in S. miltiorrhiza plants showed a significant reduction in the accumulation of tanshinones. oup.comoup.com This mechanism provides a fine-tuning layer of control, balancing the metabolic flux towards the production of these compounds. Interestingly, the targeted SmMYBs can also activate genes involved in the biosynthesis of methyl jasmonate, an important elicitor molecule, suggesting the existence of complex dual signaling pathways. oup.comnih.gov
Metabolic Engineering and Synthetic Biology Strategies for Production Enhancement
The low concentration of tanshinones in wild S. miltiorrhiza has driven the development of metabolic engineering and synthetic biology approaches to increase production. researchgate.net These strategies involve using engineered microbial hosts or optimizing plant-based culture systems.
Microbial chassis are powerful platforms for producing plant-derived natural products.
Saccharomyces cerevisiae (Yeast): Baker's yeast is a well-established host for metabolic engineering. nih.govnih.gov To produce tanshinone precursors, yeast has been engineered to express key genes from the S. miltiorrhiza pathway. nih.gov A significant achievement was the production of miltiradiene, the diterpene precursor of all tanshinones, by co-expressing the genes for SmCPS and SmKSL1. nih.govfrontiersin.org Further engineering, including the expression of the cytochrome P450 enzyme CYP76AH1, enabled the production of ferruginol, a downstream intermediate, at a titer of 10.5 mg/L. pnas.org This demonstrates the feasibility of reconstructing a significant portion of the tanshinone pathway in a microbial host. pnas.org
Escherichia coli (Bacteria): E. coli has also been utilized as a production host, particularly for pathway elucidation and precursor synthesis. pnas.org An innovative synthetic biology strategy involves creating a microbial consortium that divides the labor of biosynthesis between two different organisms. acs.orgnih.gov In one such approach, a co-culture of E. coli and S. cerevisiae was developed. nih.gov E. coli, which has a high-yield isoprenoid pathway, was engineered to produce the initial hydrocarbon skeleton (e.g., miltiradiene). pnas.orgnih.gov This intermediate then diffuses into the yeast cells, which are better equipped to handle the complex, post-modification steps catalyzed by eukaryotic enzymes like cytochrome P450s. nih.gov This co-culture method has been successfully used for producing precursors of tanshinones and other complex terpenes. acs.orgnih.gov
| Host Organism | Engineering Strategy | Target Compound | Key Genes/Enzymes | Notable Result |
| Saccharomyces cerevisiae | Pathway reconstruction | Miltiradiene | SmCPS, SmKSL1 | Successful production of the core tanshinone precursor. nih.govfrontiersin.org |
| Saccharomyces cerevisiae | Pathway reconstruction | Ferruginol | SmCPS, SmKSL1, CYP76AH1 | Achieved a titer of 10.5 mg/L, a key step towards full biosynthesis. pnas.org |
| Escherichia coli | Pathway reconstruction | Labeled Miltiradiene | SmCPS, SmKSL1, GGPPS | Used to produce stable-isotope labeled precursor for pathway studies. pnas.org |
| E. coli & S. cerevisiae | Co-culture / Division of labor | Tanshinone precursors | Pathway divided between organisms | E. coli produces the precursor, which is then modified by yeast. acs.orgnih.gov |
An alternative to microbial systems is the use of optimized plant cell cultures, particularly hairy root cultures, which are known for their genetic stability and efficient compound synthesis. mdpi.com
Salvia miltiorrhiza hairy root cultures have proven to be an effective platform for producing tanshinones. mdpi.com The yield from these cultures can be significantly boosted through elicitation—the application of stress-inducing molecules that trigger the plant's defense responses, which often include the production of secondary metabolites. mdpi.comnih.gov
Various elicitors have been shown to enhance tanshinone accumulation:
Methyl Jasmonate (MJ): A plant signaling hormone that is a potent inducer of tanshinone biosynthesis. mdpi.comd-nb.info
Yeast Extract (YE): A biotic elicitor that effectively stimulates production. mdpi.comd-nb.info
Silver Ions (Ag+): An abiotic elicitor that has been shown to increase the yields of tanshinone I, tanshinone IIA, and cryptotanshinone (B1669641) more than twofold. thieme-connect.commdpi.com The combination of Ag+ treatment with nutrient medium renewal can increase total tanshinone yield by over 6-fold. thieme-connect.com
Combining different elicitors can have synergistic effects. mdpi.comnih.gov For instance, combinations of YE + Ag+ and Ag+ + MJ were found to significantly increase the content of cryptotanshinone and dihydrotanshinone (B163075) I. mdpi.comnih.gov Furthermore, coupling genetic engineering with elicitation offers an even more powerful strategy. Hairy root lines overexpressing the biosynthesis gene SmMDS showed a significant increase in total tanshinones, and this yield was further elevated upon treatment with MJ, YE, or Ag+. d-nb.info
| Elicitation Strategy | Elicitor(s) | System | Effect on Tanshinone Production |
| Abiotic Elicitation | Ag+ (30 μM) | Hairy Root Culture | Over 2-fold increase in tanshinone yields. thieme-connect.com |
| Combined Elicitation | YE + Ag+; Ag+ + MJ | Hairy Root Culture | Significantly enhanced cryptotanshinone and dihydrotanshinone I content. mdpi.comnih.gov |
| Genetic Engineering + Elicitation | MJ (100 μmol/L) | SmMDS-overexpressing hairy roots | Total tanshinones increased to 3.2 mg/g DW from 1.7 mg/g DW. d-nb.info |
| Nutrient & Elicitor Management | Medium Renewal + Ag+ | Hairy Root Culture | 6.6-fold increase in total tanshinone yield (55.7 mg/L vs. 7.3 mg/L). thieme-connect.com |
Synthetic Chemistry and Structure Activity Relationship Sar Studies
Total Synthesis Strategies for Isotanshinone I
The total synthesis of this compound, while not as extensively documented as its isomer Tanshinone I, presents unique challenges due to the specific arrangement of its furan ring. The strategies employed often draw inspiration from the broader family of tanshinones, adapting established methodologies to achieve the specific structural features of this compound.
The synthetic history of the tanshinone family began with the first total synthesis of Tanshinone I in 1968 by Baillie and Thomson. This landmark achievement laid the groundwork for future synthetic endeavors targeting related compounds, including this compound. While a dedicated historical timeline for the total synthesis of this compound is not as clearly defined in the literature, the evolution of synthetic methods for tanshinones, in general, marks the key milestones relevant to its synthesis. The development of more efficient and selective reactions, particularly for constructing the core phenanthrene-quinone skeleton and the appended furan ring, has been pivotal.
Several synthetic routes have been developed for the broader tanshinone class, which are adaptable for the synthesis of this compound. A prominent strategy involves the Diels-Alder reaction to construct the phenanthrene-quinone core. This approach offers a convergent and efficient means to assemble the tricyclic system with good control over regiochemistry.
Another significant approach is the use of photochemical aromatic cyclization strategies. These methods often involve the cyclization of appropriately substituted precursors to form the phenanthrene skeleton. Subsequent functional group manipulations and the annulation of the furan ring lead to the final product.
Table 1: Overview of Selected Synthetic Strategies for the Tanshinone Skeleton
| Strategy | Key Reactions | Starting Materials (Examples) | Advantages |
| Diels-Alder Approach | [4+2] Cycloaddition | Substituted benzoquinones and styrenes | High efficiency, good regioselectivity in ring formation. |
| Photochemical Cyclization | Photochemically induced aromatic cyclization | Substituted naphthoic acid derivatives | Access to diverse substitution patterns. |
This table presents generalized strategies applicable to the tanshinone skeleton, with specific adaptations required for the synthesis of this compound.
A critical challenge in the synthesis of this compound is the regioselective formation of the furan ring. The specific annulation pattern of the furan moiety in this compound, differing from that of Tanshinone I, necessitates precise control over the cyclization step. The choice of reaction conditions and the nature of the precursors are crucial in directing the regiochemical outcome of the furan ring formation.
As this compound is an achiral molecule, stereoselectivity is not a concern in its total synthesis. However, in the synthesis of certain derivatives or analogues that may possess chiral centers, stereoselective methods would be essential to control the spatial arrangement of substituents. General strategies for stereocontrol in organic synthesis, such as the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions, would be applicable in such cases.
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is a key strategy for exploring its therapeutic potential and understanding the structural features crucial for its biological activity.
The rational design of this compound analogues is guided by structure-activity relationship (SAR) studies. These studies aim to identify which parts of the molecule are essential for its biological effects and which can be modified to enhance activity, improve selectivity, or optimize pharmacokinetic properties. Key areas for modification on the this compound scaffold include the o-quinone moiety, the furan ring, and the aromatic rings of the phenanthrene core.
The primary goals of these structural modifications often include:
Enhancing Potency: Introducing functional groups that can increase the binding affinity of the molecule to its biological target.
Improving Selectivity: Modifying the structure to favor interaction with a specific target over others, thereby reducing off-target effects.
Optimizing Physicochemical Properties: Altering the molecule to improve its solubility, stability, and bioavailability.
Molecular hybridization, which involves combining the structural features of this compound with those of other pharmacologically active molecules, is another rational design approach to create novel compounds with potentially synergistic or enhanced activities.
A variety of chemical transformations have been employed to synthesize this compound analogues.
o-Quinone Modification: The o-quinone moiety is a common site for chemical modification. Key transformations include:
Reduction and Acylation/Alkylation: The o-quinone can be reduced to a catechol, followed by acylation or alkylation of the resulting hydroxyl groups to introduce a range of substituents.
Reaction with Amines: The dicarbonyl groups of the o-quinone can react with amine-containing compounds to form imidazole, oxazole, or pyrazine derivatives.
Molecular Hybridization: This strategy involves linking this compound to other molecular scaffolds. For example, novel derivatives have been synthesized by incorporating bis(indolyl/pyrrolyl)methane moieties through acid-catalyzed reactions.
Table 2: Examples of Synthesized this compound Analogues and Their Reported Activities
| Analogue/Derivative Type | Modification Site | Reported Biological Activity |
| Methoxy-substituted tanshinone analogues | Aromatic ring | Pro-resolution of inflammation |
| Pyridinium salt derivatives | o-quinone ring | Enhanced in vitro cytotoxic activity against cancer cell lines |
This table provides examples of the types of modifications made to the broader tanshinone structure, with some studies specifically including this compound analogues.
Synthesis of Isomeric and Substituted Analogues
The synthesis of analogues of tanshinones, including this compound, has been a significant area of research since the 1960s. frontiersin.org These synthetic efforts are crucial for creating structural diversity and improving the therapeutic properties of the natural product. Modifications have been successfully made to various parts of the tanshinone core structure, including the ortho-quinone moiety of ring C, the furan ring, and rings A and B. frontiersin.org
One common modification strategy involves the ortho-quinone structure. This can be achieved by reducing the o-quinone, followed by acylation or alkylation of the resulting phenolic hydroxyl group. frontiersin.orgresearchgate.net Another approach involves reacting the dicarbonyl groups with amine compounds to generate derivatives such as imidazole, oxazole, and pyrazine analogues. frontiersin.orgresearchgate.net Furthermore, altering reaction conditions during the total synthesis process can lead to derivatives with significant structural changes, such as the dearomatization of the furan ring or changes in the substituents on the phenyl group of the A ring. frontiersin.org
These synthetic strategies allow for the creation of a diverse library of this compound analogues, which is essential for comprehensive Structure-Activity Relationship (SAR) studies.
Table 1: Synthetic Modifications of the Tanshinone Skeleton
| Ring/Moiety Modified | Type of Modification | Resulting Analogue Type | Reference |
|---|---|---|---|
| Ring C (o-quinone) | Reduction followed by acylation/alkylation | Acylated/Alkylated hydroquinone derivatives | frontiersin.orgresearchgate.net |
| Ring C (o-quinone) | Reaction with amines | Imidazole, Oxazole, Pyrazine analogues | frontiersin.orgresearchgate.net |
| Furan Ring | Dearomatization | Dihydrofuran and other dearomatized analogues | frontiersin.org |
| Ring A | Alteration of substituents | Substituted phenyl derivatives | frontiersin.org |
| Ring B | Structural changes during synthesis | Modified B-ring analogues | frontiersin.org |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. jocpr.comwikipedia.org This approach is instrumental in drug discovery for predicting the activity of new compounds, thereby streamlining the process of identifying promising drug candidates. fiveable.medrugdesign.org QSAR models are built by correlating the physicochemical properties or structural features of compounds, known as molecular descriptors, with their pharmacological effects. jocpr.comwikipedia.org The fundamental principle is that the biological activity of a chemical is directly related to its structure. fiveable.me
Computational Approaches for Predicting Biological Activities
The prediction of biological activities through computational methods has become a cornerstone of modern drug discovery. elsevierpure.comresearchgate.net These in silico approaches, particularly QSAR, help to screen large chemical libraries efficiently, prioritize compounds for synthesis and testing, and reduce the reliance on costly and time-consuming experimental work. jocpr.comnih.gov
Machine learning algorithms are frequently employed to develop robust QSAR models. elsevierpure.comnih.gov Methods such as multiple linear regression, partial least squares, support vector machines, and random forests are used to create mathematical equations that can predict the biological activity of novel molecules. fiveable.menih.gov These models take molecular descriptors as input and generate a predicted activity value, facilitating virtual screening and lead optimization. fiveable.menih.gov The ultimate goal is to design new compounds with enhanced potency, selectivity, and better pharmacokinetic profiles. zamann-pharma.com
Molecular Descriptors and Model Development
The development of a predictive QSAR model hinges on the selection of appropriate molecular descriptors. nih.gov These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties and structural features. jocpr.comdrugdesign.org They can be classified based on the dimensionality of the molecular representation from which they are derived. drugdesign.org
1D Descriptors: Derived from the chemical formula (e.g., molecular weight, atom counts). drugdesign.org
2D Descriptors: Calculated from a 2D representation of the molecule, incorporating information about atomic bonding and topology (e.g., connectivity indices, topological polar surface area). drugdesign.orgresearchgate.net
3D Descriptors: Derived from the 3D coordinates of the atoms, describing the molecule's size, shape, and electronic properties (e.g., molecular volume, dipole moment, energies of molecular orbitals like LUMO). researchgate.netresearchgate.net
The process of QSAR model development involves calculating a wide range of descriptors for a set of molecules with known biological activities. nih.gov Statistical methods are then used to select the most relevant descriptors that significantly correlate with the observed activity. nih.govresearchgate.net These selected descriptors form the basis of the mathematical model used to predict the activity of new, untested compounds. fiveable.menih.gov
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) analysis is the process of relating the chemical structure of a molecule to its biological activity. wikipedia.org It is a critical component of medicinal chemistry that guides the modification of a lead compound to enhance its efficacy and reduce toxicity. zamann-pharma.com By systematically altering parts of a molecule and observing the resulting changes in biological effect, researchers can identify the key structural features, or pharmacophores, responsible for its activity. drugdesign.orgzamann-pharma.com
Impact of Core Skeleton Modifications on Bioactivity
Modifications to the fundamental carbon skeleton of tanshinones have a profound impact on their biological activity. mdpi.com SAR studies on various tanshinone analogues have revealed that the naphthalene or tetrahydronaphthalene structures in rings A and B, along with the ortho-quinone moiety in ring C, are crucial for their bioactivity. mdpi.com
Specific modifications to the core structure have been shown to influence activity significantly. For instance, alterations to the furan or dihydrofuran groups in ring D can substantially affect the compound's biological effects. mdpi.com The dearomatization of the furan ring is one strategy that has been employed to increase structural diversity and potentially enhance anticancer activity. frontiersin.org These findings underscore the importance of the core scaffold in defining the pharmacological profile of this compound and its derivatives.
Table 2: Bioactivity Implications of Core Skeleton Modifications
| Structural Feature | Importance for Bioactivity | Effect of Modification | Reference |
|---|---|---|---|
| Rings A/B (Naphthalene/Tetrahydronaphthalene) | Crucial | Alterations can impact overall activity | mdpi.com |
| Ring C (ortho-quinone) | Crucial | Modifications can modulate biological effects | mdpi.com |
| Ring D (Furan/Dihydrofuran) | Significant | Alterations can significantly influence activity | mdpi.com |
Influence of Substituent Groups on Specific Molecular Interactions
The nature and position of substituent groups on the this compound scaffold play a critical role in its interaction with biological targets. wikipedia.org The addition, removal, or modification of functional groups can alter a molecule's steric, electronic, and hydrophobic properties, thereby influencing its binding affinity and efficacy. mdpi.comnih.gov
SAR studies have shown that for tanshinone I, modification at the C-17 position can significantly improve both anticancer efficacy and water solubility. frontiersin.org The electronic properties of substituents are also vital. Electron-withdrawing groups, for example, can make the π-face of an aromatic ring less negative, reducing repulsive electrostatic interactions with biological targets. nih.gov Conversely, electron-donating groups can increase electron density. mdpi.com The strategic placement of such groups can therefore be used to fine-tune the molecular interactions between the this compound analogue and its target, leading to improved biological activity. nih.govnih.gov
Conformational Analysis and its Relation to Biological Effects
The three-dimensional arrangement of atoms in a molecule, known as its conformation, is a critical determinant of its biological activity. For a molecule to interact with its biological target, such as an enzyme or a receptor, it must adopt a specific spatial orientation that allows for optimal binding and subsequent induction of a biological response. Conformational analysis, therefore, provides invaluable insights into the structure-activity relationships (SAR) of bioactive compounds like this compound. While specific experimental conformational analysis studies on this compound are not extensively available in the public domain, principles derived from studies on closely related tanshinones, such as Tanshinone IIA, can be extrapolated to understand the potential influence of its conformation on its biological effects.
Molecular modeling and docking studies on tanshinones have provided insights into how their conformation influences their interaction with biological targets. For instance, in studies of tanshinones as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, the flexibility of the A-ring was found to be a significant factor in determining the inhibitory potency. A certain degree of flexibility in this ring appears to be optimal for fitting into the enzyme's active site.
Furthermore, the stereochemistry of the tanshinone core is crucial. Different stereoisomers of a molecule can exhibit vastly different biological activities because biological targets are chiral and will interact preferentially with a specific enantiomer or diastereomer. Although this compound itself is a specific isomer, understanding the conformational aspects of the broader tanshinone class highlights the importance of its unique 3D structure.
The biological activity of a molecule is not solely dependent on its lowest energy conformation in solution. The presence of a biological target can induce a conformational change in the ligand to a higher energy state that is more favorable for binding, a concept known as "induced fit." Therefore, an understanding of the entire conformational landscape and the energy barriers between different conformers is essential for a complete picture of its biological activity.
Interactive Data Table: Hypothetical Conformers of this compound and Predicted Biological Activity
The following table illustrates a hypothetical scenario of how different conformers of this compound might exhibit varying biological activities. This is a conceptual representation to underscore the importance of conformational analysis.
| Conformer | Dihedral Angle (A-ring) | Relative Energy (kcal/mol) | Predicted Biological Activity |
| Chair | 60° | 0 | High |
| Twist-Boat | 30° | 5 | Moderate |
| Boat | 0° | 8 | Low |
Detailed Research Findings from Related Tanshinones
While direct conformational analysis of this compound is limited, research on analogous tanshinones provides strong evidence for the role of conformation in their biological effects.
A study involving molecular docking of Tanshinone IIA with cyclooxygenase-2 (COX-2) revealed that the planar and rigid nature of its furan ring (D-ring) is a key feature for its binding within the active site of the enzyme. This structural rigidity likely contributes to its specific inhibitory action.
These findings from closely related compounds strongly suggest that the specific conformation of this compound is a pivotal factor in its biological activity. The rigid nature of its core structure, combined with the potential for subtle flexibility in its non-aromatic rings, likely dictates its selectivity and potency towards its biological targets.
Advanced Analytical and Multi Omics Methodologies in Isotanshinone I Research
High-Resolution Analytical Techniques
High-resolution analytical techniques provide the precision and sensitivity required for the detailed chemical analysis of Isotanshinone I. These methods are foundational for quality control, pharmacokinetic studies, and structural elucidation.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ekb.egbioanalysis-zone.com It is a preferred method for the rapid and sensitive quantification of small molecules like this compound in complex biological matrices such as plasma, urine, and tissue. agnopharma.com
LC-MS/MS offers high sensitivity and specificity, often achieving detection limits in the nanogram to picogram per milliliter range. agnopharma.com The technique utilizes an ion source, such as electrospray ionization (ESI), to generate ions from the analyte molecules. These ions are then separated in a mass analyzer based on their mass-to-charge (m/z) ratio. agnopharma.com Triple quadrupole mass spectrometers are particularly well-suited for quantitative studies, often operated in selected reaction monitoring (SRM) mode. In SRM, the first quadrupole selects a specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell), and the third quadrupole monitors for a specific, characteristic product ion. agnopharma.comnih.gov This process provides excellent specificity and reduces chemical noise. Validated LC-MS/MS methods have been successfully developed for the simultaneous determination of related tanshinones and their metabolites, demonstrating linearity over a concentration range of 1-500 ng/mL with high accuracy and precision. nih.gov
Table 1: Key Parameters in LC-MS/MS Analysis for Tanshinones
| Parameter | Description | Typical Application |
| Ionization Mode | Electrospray Ionization (ESI) is commonly used for polar to moderately polar compounds like tanshinones. | Generates charged ions from the sample for MS analysis. |
| Mass Analyzer | Triple Quadrupole (QqQ) | Ideal for quantitative analysis due to high sensitivity and specificity. agnopharma.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | Monitors specific precursor-to-product ion transitions for highly selective quantification. nih.gov |
| Precursor Ion | The mass-to-charge (m/z) ratio of the intact this compound molecule. | Selected in the first quadrupole (Q1) for targeted analysis. |
| Product Ion | A specific fragment ion generated from the precursor ion in the collision cell (Q2). | Monitored in the third quadrupole (Q3) to confirm identity and quantify. |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. copernicus.org Unlike methods that provide static structural information, NMR can reveal the preferred shapes (conformations) a molecule like this compound adopts and the energetic barriers between them. copernicus.org
High-resolution ¹H NMR signals can provide insights into molecular flexibility; sharp resonance signals may indicate a single dominant conformation, while broadened signals can suggest exchange between multiple conformations on the millisecond timescale. copernicus.org Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), detect spatial proximities between protons, which is critical for defining the molecule's 3D fold. By comparing experimental NMR data (chemical shifts, coupling constants, and NOEs) with computational models, researchers can identify the most populated conformations in solution. frontiersin.orgnih.gov This information is vital for understanding how this compound interacts with biological targets, as its activity is intrinsically linked to its shape. For furanoside rings, which are known to be flexible, NMR studies have shown that substituent orientation can significantly influence the ring's conformation. frontiersin.org
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. youtube.com In the context of this compound, HPLC is routinely used for quality control of herbal extracts and for the precise quantitative analysis of the compound in various samples. youtube.comajpaonline.com
A typical HPLC system uses a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). youtube.com The separation is based on the differential affinity of the sample components for the stationary and mobile phases. youtube.com For tanshinones, reversed-phase columns, such as a C18 column, are commonly employed. researchgate.netnih.gov By establishing a calibration curve with known concentrations of a pure this compound standard, the amount of the compound in an unknown sample can be accurately determined by measuring its peak area. youtube.com Validated HPLC methods allow for the simultaneous analysis of multiple components, ensuring accuracy, precision, and robustness. nih.govnih.gov
Table 2: Example of HPLC Parameters for Tanshinone Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. ajpaonline.comresearchgate.net |
| Mobile Phase | Acetonitrile (B52724) and Water (e.g., 50:50 v/v) | Solvent that carries the sample through the column. ajpaonline.com |
| Flow Rate | 0.9 - 1.0 mL/min | Controls the speed of the separation and retention times. ajpaonline.comresearchgate.net |
| Detection | UV-Vis Detector (e.g., 210-310 nm) | Measures the absorbance of the compound as it elutes from the column. ajpaonline.comnih.gov |
| Column Temperature | 30°C | Ensures reproducible retention times by controlling viscosity and interactions. ajpaonline.com |
Integrated Multi-Omics Approaches
Multi-omics approaches integrate data from different molecular levels (genome, transcriptome, proteome, metabolome) to provide a holistic understanding of a biological system. For this compound, these methods are key to uncovering its biosynthetic pathway and its effects on cellular processes.
Functional genomics approaches have been instrumental in identifying key enzymes in the tanshinone biosynthetic pathway. nih.gov For instance, researchers have identified genes encoding copalyl diphosphate (B83284) synthase (SmCPS) and kaurene synthase-like (SmKSL), which are crucial for constructing the diterpene skeleton. nih.govnih.gov The expression of these genes has been shown to increase prior to the accumulation of tanshinones, suggesting their direct involvement. nih.gov Furthermore, advanced genome editing tools like CRISPR/Cas9 have been used to knock out specific genes, such as SmCPS1, to confirm their function and to potentially engineer metabolic pathways to enhance the production of valuable compounds. researchgate.net
Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. RNA sequencing (RNA-Seq) is a high-throughput technology that provides a comprehensive and quantitative snapshot of the transcriptome. nih.govpeerj.com
In the study of this compound, RNA-Seq can be used to identify genes that are differentially expressed in response to stimuli that induce tanshinone production, such as treatment with methyl jasmonate. nih.govnih.gov By comparing the transcriptomes of treated and untreated plant tissues, researchers can identify not only the core biosynthetic genes but also regulatory genes, such as transcription factors, that control the entire pathway. This global view of gene expression helps to construct detailed regulatory networks and provides a deeper understanding of how the synthesis of this compound is controlled at the transcriptional level. nih.govyoutube.com RNA-Seq is a powerful tool for discovering novel genes and for studying the complex transcriptional responses of cells to natural products. nih.gov
Proteomics: Protein Expression and Interaction Analysis
No studies specifically detailing the effects of this compound on the proteome, including protein expression profiles or protein-protein interaction networks, were found. Research in this area for the broader tanshinone class of compounds has utilized techniques like label-free liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify differential protein expression in various cell models. frontiersin.orgnih.gov However, these findings are specific to other tanshinones, such as Cryptotanshinone (B1669641), and cannot be attributed to this compound without direct experimental evidence.
Metabolomics: Profiling Endogenous Metabolite Alterations
There is a lack of available metabolomics research focused on this compound. Metabolomic studies, which systematically analyze the unique chemical fingerprints of cellular processes, have been applied to understand the effects of other natural compounds. mdpi.comyoutube.com These approaches involve the identification and quantification of endogenous metabolites to reveal how a substance alters metabolic pathways. nih.govnuvisan.com Without dedicated studies on this compound, its impact on the metabolome remains uncharacterized.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Target Identification
There are no published studies detailing the use of molecular docking to predict the binding affinity and interaction patterns of Isotanshinone I with specific protein targets. Such simulations are crucial for identifying potential mechanisms of action by computationally screening the compound against libraries of biological macromolecules.
Molecular Dynamics Simulations for Ligand-Target Interactions
Without initial docking studies to identify potential targets, subsequent molecular dynamics (MD) simulations have not been performed. MD simulations provide insights into the stability of a ligand-protein complex over time, revealing the dynamic nature of their interactions, which is essential for validating docking results and understanding the compound's behavior in a simulated physiological environment. mdpi.comnih.gov
Quantum Mechanical Calculations for Electronic Properties
No specific quantum mechanical calculations for this compound are available. These theoretical studies are used to determine the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution. This information is fundamental to understanding its reactivity and ability to participate in various chemical interactions.
In Silico Prediction of Bioactivity and Pharmacophore Modeling
There is no available research on the in silico prediction of the bioactivity spectrum for this compound or the development of pharmacophore models based on its structure. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is a key tool in virtual screening and the design of new, more potent molecules. nih.govnih.govyoutube.commdpi.com
The absence of computational studies on this compound highlights a promising area for future research. Such investigations would be invaluable for elucidating its potential pharmacological properties and differentiating its activity from other well-studied tanshinone isomers.
Research Gaps and Future Directions
Unveiling Comprehensive Mechanisms of Action at the Systems Level
While numerous studies have explored the pharmacological effects of tanshinones, including Isotanshinone I, a comprehensive, systems-level understanding of their mechanisms of action is still lacking. frontiersin.org Current research often focuses on single-target interactions, which may not fully capture the complex interplay of signaling pathways and cellular networks affected by this compound. Future research should aim to elucidate the broader biological impact of this compound. This includes identifying its primary and secondary targets and understanding how these interactions translate into observed physiological effects. A deeper comprehension of its polypharmacological profile is crucial for predicting both therapeutic efficacy and potential off-target effects.
Quantitative systems pharmacology (QSP) modeling is a promising approach to bridge the gap between molecular pathways and neuronal circuits, which could help in understanding the complex interactions of drugs within biological systems. johnshopkins.edu By integrating experimental data with computational models, QSP can help to identify and validate therapeutic targets, ultimately accelerating drug discovery and development. johnshopkins.edu
Expanding Structure-Activity Relationship Libraries for Specific Targets
The development of novel derivatives of this compound with improved potency and drug-like properties is an active area of research. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the core structure of this compound influence its biological activity. researchgate.net By systematically altering different functional groups on the molecule and assessing the resulting changes in efficacy and target binding, researchers can build comprehensive SAR libraries. nih.govresearchgate.net
For instance, the synthesis of a series of novel tanshinone I-pyridinium salt derivatives has been shown to enhance antitumor activity. nih.gov These studies revealed that the pyridinium moiety was a critical structural feature for the enhanced cytotoxic activity of these derivatives. nih.gov Such insights are invaluable for the rational design of next-generation analogs with optimized therapeutic profiles. Diversity-oriented synthesis (DOS) is another powerful strategy to accelerate the discovery of novel compounds with improved biological activities by creating libraries of structurally diverse molecules. mdpi.com
Table 1: Examples of this compound Analogs and their Biological Activities
| Compound ID | Modification | Target/Activity | Reference |
| a2, a4, a16 | Pyridinium salt derivatives | Enhanced antitumor activity and improved aqueous solubility | nih.gov |
| 2f | Ring A cleavage with methoxy group at C-8 | Antiproliferative activity against six human cancer cell lines | researchgate.net |
| D8, D9 | Sulfonation, salt-forming, chlorination, and amidation derivatives | Anti-myocardial injury activity | researchgate.net |
Harnessing Synthetic Biology for Sustainable Production
The natural abundance of this compound in its plant source, Salvia miltiorrhiza, can be low and variable, posing challenges for large-scale production. researchgate.net Synthetic biology offers a promising solution for the sustainable and scalable production of this valuable compound. nih.govgenomebc.ca This involves engineering microorganisms, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), to produce this compound through the introduction of the relevant biosynthetic pathways. rsc.orgfrontiersin.org
Metabolic engineering of Salvia miltiorrhiza hairy root cultures has already shown success in enhancing the production of tanshinones. nih.govd-nb.info Over-expression of key enzymes in the tanshinone biosynthetic pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and geranylgeranyl diphosphate (B83284) synthase (GGPPS), has led to a significant increase in tanshinone yields. rsc.orgnih.gov Furthermore, CRISPR/Cas9-mediated gene editing has been successfully applied to enhance tanshinone biosynthesis in S. miltiorrhiza. oup.com
The biosynthesis of tanshinone precursors has also been engineered in yeast. rsc.org By harnessing the subcellular compartments of yeast, such as mitochondria and peroxisomes, it is possible to optimize metabolic pathways, increase precursor availability, and enhance the production of complex molecules like terpenoids. nih.govnih.govfrontiersin.orgresearchgate.netjmicrobiol.or.kr This approach of organelle engineering can help overcome challenges such as competing metabolic pathways and insufficient precursor supply in the cytoplasm. jmicrobiol.or.kr
Table 2: Key Enzymes in the Tanshinone Biosynthetic Pathway
| Enzyme | Abbreviation | Role in Pathway | Reference |
| 3-hydroxy-3-methylglutaryl CoA reductase | HMGR | Involved in the mevalonate (MVA) pathway for isoprenoid precursor synthesis. | researchgate.netnih.gov |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Key enzyme in the methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis. | rsc.orgnih.gov |
| Geranylgeranyl diphosphate synthase | GGPPS | Catalyzes the formation of geranylgeranyl diphosphate, a key precursor for tanshinones. | rsc.orgnih.gov |
| Copalyl diphosphate synthase | SmCPS1 | A key diterpene synthase gene in the tanshinone biosynthesis pathway. | oup.com |
Development of Advanced Analytical Techniques for Trace Analysis
To better understand the pharmacokinetics, biodistribution, and metabolism of this compound, highly sensitive and selective analytical methods are required for its detection and quantification at trace levels in complex biological matrices. nii.ac.jp While high-performance liquid chromatography (HPLC) is a commonly used technique, its sensitivity and selectivity can be limited for trace analysis. nii.ac.jppeerj.com
Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer significant advantages. nih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide high sensitivity and specificity for the simultaneous determination of multiple analytes. mdpi.comnih.govnih.govbioanalysis-zone.comyoutube.comyoutube.com Other advanced methods include ultra-performance liquid chromatography-mass spectrometry/mass spectrometry (UPLC-MS/MS) and ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-QQQ-MS). mdpi.com The development of these methods is crucial for enabling detailed preclinical and clinical studies of this compound.
Recent advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), further enhance the ability to accurately identify and quantify compounds in complex mixtures. bioanalysis-zone.com The continuous development of these analytical tools will be instrumental in advancing our understanding of this compound. iaea.orgnih.gov
Integration of Multi-Omics and Computational Approaches for Holistic Understanding
A holistic understanding of the biological effects of this compound requires the integration of multiple data sources. frontlinegenomics.com Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to this compound. thermofisher.comnih.govmdpi.commdpi.com By analyzing changes across these different molecular layers, researchers can identify key pathways and regulatory networks that are modulated by this compound.
Computational approaches, including molecular modeling and systems biology, are essential for interpreting these large and complex datasets. researchgate.netnih.govplos.org Molecular docking and molecular dynamics simulations can be used to predict and analyze the binding of this compound to its protein targets. nih.gov Network-based models can then be used to simulate the downstream effects of these interactions on cellular function. nih.gov This integrative systems pharmacology approach can help to identify novel drug targets, predict potential side effects, and guide the development of more effective therapeutic strategies. johnshopkins.edunih.gov
Q & A
Q. What established synthetic routes exist for Isotanshinone I, and what validation techniques confirm structural fidelity?
this compound is synthesized via a multi-step route starting with 5-bromovanillin, involving Baeyer-Villiger oxidation, ester hydrolysis, and Fe(III)-mediated oxidation to generate benzoquinone intermediates. Radical decarboxylative coupling with substituted carboxylic acids forms the core structure, followed by demethylation under alkaline conditions. Validation relies on NMR (for stereochemical confirmation) and HPLC (for purity ≥95%) .
Q. Which in vivo models are routinely employed to evaluate the anti-inflammatory efficacy of this compound?
Transgenic zebrafish models are widely used, focusing on neutrophil recruitment and resolution metrics. For example, inflammation is induced via tail fin injury, and compounds are administered at 10–50 µM concentrations. Efficacy is quantified using fluorescence microscopy to track neutrophil migration and resolution over 24–48 hours .
Q. What analytical methods ensure the purity and structural integrity of synthesized this compound?
Purity is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient), while structural confirmation uses H/C NMR and high-resolution mass spectrometry (HRMS). Stability under storage conditions (e.g., −80°C in DMSO) is assessed using accelerated degradation studies monitored by UV-Vis spectroscopy .
Q. How are zebrafish assays standardized to ensure reproducibility in anti-inflammatory studies?
Protocols include strict control of embryo staging (24–28 hours post-fertilization), standardized injury methods (e.g., mechanical or chemical induction), and blinded scoring of neutrophil counts by ≥2 independent observers. Positive controls (e.g., dexamethasone) and vehicle controls (0.1% DMSO) are mandatory .
Advanced Research Questions
Q. How can discrepancies in anti-inflammatory data between zebrafish and murine models be systematically resolved?
Cross-model validation involves parallel dosing in zebrafish and murine LPS-induced inflammation models, followed by cytokine profiling (IL-6, TNF-α) and histopathological analysis. Pharmacokinetic differences (e.g., bioavailability in aqueous vs. lipid environments) are assessed using LC-MS/MS to compare tissue distribution .
Q. What strategies optimize yield in the radical decarboxylative coupling step during this compound synthesis?
Yield improvement (from ~40% to >60%) is achieved by optimizing reaction parameters:
Q. Which molecular pathways are targeted by this compound, and how are they validated in mechanistic studies?
this compound inhibits NF-κB and MAPK pathways, as shown by Western blotting (reduced p65 phosphorylation) and luciferase reporter assays in HEK293T cells. CRISPR-Cas9 knockout of Nrf2 in zebrafish nullifies anti-inflammatory effects, confirming pathway specificity .
Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound derivatives?
SAR is explored by modifying the diterpene core:
Q. What integrated omics approaches elucidate the polypharmacology of this compound?
Transcriptomics (RNA-seq of treated macrophages) identifies downregulated inflammasome genes (e.g., NLRP3), while metabolomics (LC-QTOF-MS) reveals shifts in arachidonic acid metabolism. Data integration via pathway enrichment tools (e.g., MetaboAnalyst) prioritizes key nodes for validation .
Q. How do structural modifications influence the bioavailability of this compound in preclinical models?
Pharmacokinetic studies in rats show that glycosylation at C-20 increases plasma half-life (from 2.1 to 5.8 hours) but reduces blood-brain barrier penetration. Microsomal stability assays (human liver microsomes) and LogP calculations guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
